2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione
Description
Properties
CAS No. |
92574-76-0 |
|---|---|
Molecular Formula |
C12H11N3O5 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
5-nitro-2-(phenylmethoxymethyl)-1H-pyridazine-3,4-dione |
InChI |
InChI=1S/C12H11N3O5/c16-11-10(15(18)19)6-13-14(12(11)17)8-20-7-9-4-2-1-3-5-9/h1-6,13H,7-8H2 |
InChI Key |
XJBQPEABVUARQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C(=O)C(=O)C(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc or tin in dilute mineral acid, or sodium sulfide in ammonium hydroxide solution.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione exhibits various biological activities attributed to its structural components. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. This interaction may result in antimicrobial and antiviral properties, making the compound a candidate for further pharmacological studies. Additionally, the compound's ability to participate in hydrogen bonding enhances its interactions with biomolecules. Studies on the interactions of 2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione with biological targets have shown promising results. The nitro group’s ability to form reactive intermediates suggests potential interactions with proteins and nucleic acids, which could lead to therapeutic effects. Further research is needed to elucidate the specific mechanisms of action and the full scope of its biological effects.
This compound has potential applications in various fields:
- Medicinal Chemistry: Due to its diverse biological activities and chemical reactivity.
- Pharmacological Studies: The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, which may result in antimicrobial and antiviral properties.
Several compounds share structural similarities with 2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Hydroxy-5-nitropyridazine | Lacks benzyloxy group | More hydrophilic |
| 4-Hydroxy-5-nitropyridazin-3(2H)-one | Lacks benzyloxy group | Different reactivity |
| 2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridine | Contains pyridine instead of pyridazine | Different electronic properties |
The uniqueness of 2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione lies in its combination of functional groups that confer specific chemical reactivity and potential biological activity. The presence of the benzyloxy group enhances hydrophobicity, allowing better interaction with hydrophobic pockets in biomolecules compared to its analogs.
Use as a Reagent
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and benzyloxy groups can also participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related heterocycles and substituted derivatives from available literature.
Structural Analogues in Pyrimidin-dione Derivatives
describes pyrimidin-dione derivatives (compounds 4–6) with benzyloxy and methoxymethyl substituents. Key comparisons include:
- Core Heterocycle: The dihydropyridazine ring in the target compound differs from the pyrimidine ring in ’s compounds.
- Substituent Effects : Both the target compound and ’s derivatives include benzyloxy groups, which enhance lipophilicity. However, the target’s nitro group is a strong electron-withdrawing substituent, likely increasing electrophilicity compared to the methyl or methoxymethyl groups in ’s compounds .
Functional Group Comparison with a Pyridine Derivative
highlights a pyridine-based compound (CS-0309467) with a methoxy group and a dimethylaminomethylphenyl substituent. Notable contrasts include:
- Ring Reactivity : Pyridines are aromatic and less strained than dihydropyridazines, which may influence stability under acidic or basic conditions.
- Functional Groups: The target’s nitro group is absent in ’s compound, which instead features a dimethylamino group—a strong electron donor that improves solubility but reduces electrophilic reactivity .
Data Table: Structural and Functional Comparison
*Calculated based on molecular formula C₁₂H₁₁N₃O₅.
Research Findings and Implications
- Reactivity : The nitro group in the target compound may render it more reactive toward nucleophilic substitution or reduction compared to ’s methyl-substituted pyrimidin-diones. This property could be leveraged in prodrug design or nitroreductase-activated therapies.
- In contrast, ’s dimethylamino group improves solubility, suggesting that substituent engineering could optimize pharmacokinetics .
- Synthetic Utility : Pyrimidin-diones () are often used as intermediates in nucleoside analog synthesis. The target’s dihydropyridazine core could offer alternative reactivity for constructing fused-ring systems or metal-binding scaffolds.
Q & A
Q. What are the key considerations in designing a synthetic route for 2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione?
- Methodological Answer : A robust synthetic route should prioritize regioselective nitro-group introduction and benzyloxy protection. Begin with a pyridazine precursor, followed by benzyloxymethyl group installation via nucleophilic substitution or coupling reactions. Nitration at the 5-position requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ mix) to avoid over-nitration or ring degradation. Intermediate purification via column chromatography (silica gel, gradient elution) is critical to isolate the target compound . For structurally analogous compounds, protecting-group strategies (e.g., benzyl for hydroxyl groups) have proven effective in maintaining regiochemical fidelity .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Verify benzyloxy-methyl integration (δ ~4.5–5.0 ppm for OCH₂Ph) and nitro-group absence in aromatic proton regions.
- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₁N₃O₅). Cross-reference with computational predictions (DFT-optimized structures) for NMR chemical shift validation .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational dynamics. Use multi-solvent NMR (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Re-optimize computational models (DFT or MD simulations) with explicit solvent molecules. If contradictions persist, re-examine reaction pathways for unintended tautomerization or byproduct formation. Align findings with theoretical frameworks (e.g., electronic effects of nitro groups on ring strain) to refine hypotheses .
Q. How can reaction conditions be optimized to minimize byproducts during nitro-group installation?
- Methodological Answer :
- Temperature Control : Nitration at 0–5°C reduces side reactions (e.g., ring oxidation).
- Catalytic Additives : Use NaNO₂ or Cu(NO₃)₂ to enhance regioselectivity.
- In-situ Monitoring : Employ TLC or HPLC to track reaction progress and quench before byproduct accumulation. Post-reaction, apply membrane separation technologies (e.g., nanofiltration) to isolate the target compound from polar impurities .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?
- Methodological Answer : Scaling introduces heterogeneity in mixing and heat transfer. Mitigate via:
- Process Control : Use flow chemistry for consistent temperature/pH regulation.
- Purification : Replace column chromatography with recrystallization (solvent screening: ethyl acetate/hexane) or centrifugal partition chromatography for higher throughput. Monitor purity via DSC (melting point consistency) and XRD (crystalline phase validation) .
Data Contradiction and Theoretical Alignment
Q. How should researchers reconcile unexpected reactivity in functionalization reactions (e.g., benzyloxy-methyl group instability)?
- Methodological Answer : Perform kinetic studies (e.g., variable-temperature NMR) to identify degradation pathways. Compare with analogous compounds (e.g., 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl] pyrimidin-diones) to assess steric/electronic influences . Revisit the reaction mechanism using computational tools (e.g., Fukui indices for electrophilic attack susceptibility) to refine synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
